molecular formula C17H13BrN4OS B11149661 6-bromo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide

6-bromo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11149661
M. Wt: 401.3 g/mol
InChI Key: ZJCZQTYJMKDXMR-UHFFFAOYSA-N
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Description

6-Bromo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 1-benzothiophene-2-carboxamide to introduce the bromine atom at the 6-position. This is followed by the formation of the triazolopyridine moiety through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridine moiety, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 6-bromo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new treatments for diseases such as cancer, inflammation, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,4-triazolo[4,3-a]pyridine: Shares the triazolopyridine moiety but lacks the benzothiophene core.

    1-Benzothiophene-2-carboxamide: Contains the benzothiophene core but lacks the triazolopyridine moiety.

    6-Bromo-1-benzothiophene-2-carboxamide: Similar structure but without the triazolopyridine moiety.

Uniqueness

6-Bromo-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1-benzothiophene-2-carboxamide is unique due to the combination of the benzothiophene core, bromine atom, and triazolopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13BrN4OS

Molecular Weight

401.3 g/mol

IUPAC Name

6-bromo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13BrN4OS/c18-12-5-4-11-9-14(24-13(11)10-12)17(23)19-7-6-16-21-20-15-3-1-2-8-22(15)16/h1-5,8-10H,6-7H2,(H,19,23)

InChI Key

ZJCZQTYJMKDXMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CC4=C(S3)C=C(C=C4)Br

Origin of Product

United States

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